D-Allylglycine

Overview

Description

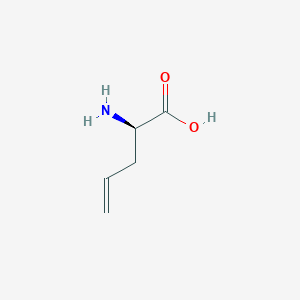

D-Allylglycine is an organic compound with the molecular formula C5H9NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields due to its unique structure and reactivity.

Mechanism of Action

Target of Action

D-Allylglycine, also known as (2R)-2-aminopent-4-enoic acid, primarily targets glutamate decarboxylase (GAD) . GAD is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2 . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

This compound acts as an inhibitor of GAD . By inhibiting GAD, this compound blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter . This inhibition can affect the balance of excitatory and inhibitory signals in the nervous system .

Biochemical Pathways

This compound is involved in multiple biochemical pathways, particularly those related to amino acid and protein synthesis . As a substrate for various enzymes, it contributes to the synthesis of neurotransmitters, amino acids, proteins, and energy-storing molecules .

Pharmacokinetics

Non-natural amino acids like this compound are regularly used in drug discovery, benefiting from the development of solid-phase peptide synthesis (spps) . These amino acids can modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .

Result of Action

The inhibition of GAD by this compound can lead to a decrease in GABA levels . This can have various effects depending on the context, but it is known to induce seizures in animal studies . This is presumably due to the imbalance in excitatory and inhibitory signals in the nervous system caused by the reduction in GABA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Allylglycine can be achieved through several methods. One common approach involves the use of enantioselective synthesis, where chiral catalysts or reagents are employed to ensure the production of the desired enantiomer. For example, the use of chiral amines or alcohols in the presence of specific catalysts can lead to the formation of this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

D-Allylglycine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated amines.

Substitution: Formation of amides, esters, and other substituted derivatives.

Scientific Research Applications

D-Allylglycine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

(2S)-2-aminopent-4-enoic acid: The enantiomer of D-Allylglycine, with different spatial arrangement and potentially different biological activity.

2-aminobutyric acid: A similar compound with a shorter carbon chain.

2-aminohexanoic acid: A similar compound with a longer carbon chain

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an amino group and a double bond in its structure. This combination of features makes it a versatile compound for various chemical and biological applications .

Biological Activity

D-Allylglycine (D-AG) is a non-proteinogenic amino acid that has garnered attention for its biological activities, particularly in the context of neurotransmission and opioid receptor modulation. This article provides an overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications based on recent research findings.

This compound is synthesized through various chemical methods, including racemization processes. A notable method involves the use of N-acetyl amino acid racemases (NAAARs), which have been engineered to improve the efficiency of converting N-acetyl-DL-allylglycine into this compound. The variant NAAAR G291D/F323Y has demonstrated up to six-fold higher activity compared to wild-type enzymes, achieving 98% conversion rates under optimal conditions .

Opioid Receptor Modulation

This compound has been studied for its role in modulating opioid receptors. Research indicates that cyclic analogs incorporating this compound exhibit varying affinities for μ and δ opioid receptors. For instance, certain cyclic peptides with D-AG substitutions showed enhanced μ and δ agonist potencies in bioassays compared to their parent compounds. Specifically, one study reported that a peptide with D-AG displayed two-fold higher potency than its cystine-containing counterpart in functional assays .

GABAergic Activity

This compound acts as an inhibitor of GABA transaminase, leading to increased levels of GABA (gamma-aminobutyric acid) in the brain. This mechanism has implications for its use in neuropharmacology, particularly in studies related to seizure activity and anxiety disorders. The compound is often used as a control in GABA research due to its ability to affect vesicular GABA levels .

Case Studies and Research Findings

- Enzymatic Conversion : In a study utilizing NAAAR G291D/F323Y, researchers achieved >89% yield of this compound from N-acetyl-DL-allylglycine within 18 hours at high substrate concentrations (50 g L⁻¹). This demonstrates the potential for industrial applications in producing enantiomerically pure amino acids .

- Opioid Receptor Affinity : A comparative study of cyclic peptides indicated that those containing this compound had significantly altered binding affinities at opioid receptors. The introduction of D-AG in specific positions resulted in compounds that were either non-selective or selectively potent for μ opioid receptors, suggesting a nuanced role for D-AG in opioid pharmacology .

- Neuropharmacological Implications : The ability of this compound to enhance GABA levels has been explored in various preclinical models assessing seizure risk. Studies have shown that its administration can lead to observable changes in seizure thresholds, indicating its potential therapeutic applications in epilepsy management .

Summary Table of Biological Activities

Properties

IUPAC Name |

(2R)-2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54594-06-8 | |

| Record name | (+)-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.